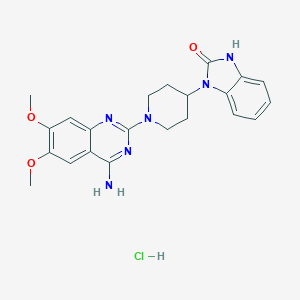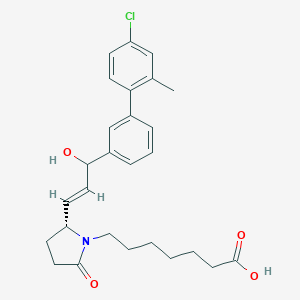
CHEMBL298026
概要
説明
科学的研究の応用
CAY10684 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the EP4 receptor and its role in various chemical pathways.
Biology: CAY10684 is used to investigate the role of the EP4 receptor in biological processes such as bone formation, resorption, and cancer.
Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in conditions like atherosclerosis and cancer.
Industry: CAY10684 is used in the development of new drugs targeting the EP4 receptor.
準備方法
The synthesis of CAY10684 involves several steps, starting with the preparation of the biphenyl intermediate. The key steps include:
Formation of the Biphenyl Intermediate: The synthesis begins with the formation of the biphenyl intermediate through a Suzuki coupling reaction between 4-chloro-2-methylphenylboronic acid and 3-bromobenzaldehyde.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Formation of the Lactam Ring: The final step involves the formation of the lactam ring through a cyclization reaction, resulting in the formation of CAY10684.
化学反応の分析
CAY10684 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in CAY10684 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to convert the ketone group back to a hydroxyl group.
Substitution: The chloro group in the biphenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
作用機序
CAY10684 exerts its effects by selectively binding to the EP4 receptor, a G protein-coupled receptor. Upon binding, it triggers the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This leads to various downstream effects, including the regulation of bone formation and resorption, as well as the modulation of inflammatory responses .
類似化合物との比較
CAY10684 is unique in its high selectivity for the EP4 receptor compared to other prostaglandin receptors. Similar compounds include:
Prostaglandin E2: A natural ligand for the EP4 receptor but with lower selectivity.
Butaprost: An EP2 receptor agonist with some activity at the EP4 receptor.
Misoprostol: A synthetic prostaglandin E1 analog with activity at multiple prostaglandin receptors
CAY10684 stands out due to its high selectivity and potency, making it a valuable tool for studying the specific functions of the EP4 receptor.
特性
IUPAC Name |
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClNO4/c1-19-17-22(28)10-13-24(19)20-7-6-8-21(18-20)25(30)14-11-23-12-15-26(31)29(23)16-5-3-2-4-9-27(32)33/h6-8,10-11,13-14,17-18,23,25,30H,2-5,9,12,15-16H2,1H3,(H,32,33)/b14-11+/t23-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJHPADNCZPRCN-KSPGTVSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(C=CC3CCC(=O)N3CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(/C=C/[C@H]3CCC(=O)N3CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


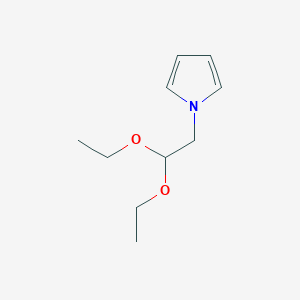
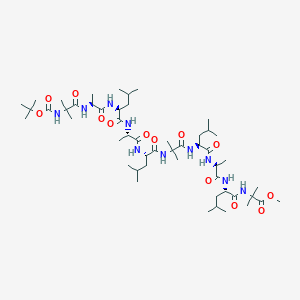
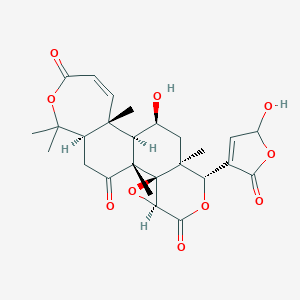


![2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B159444.png)
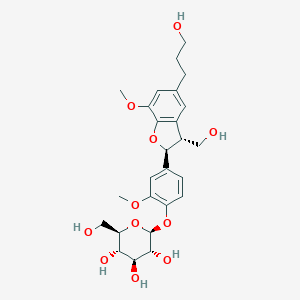

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
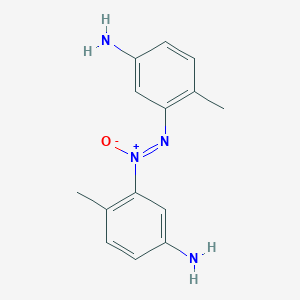
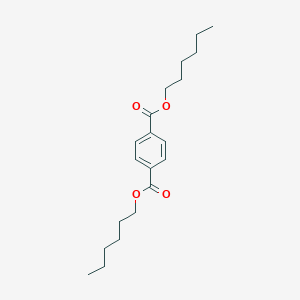
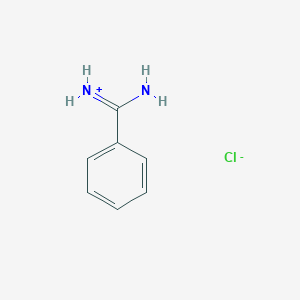
![16beta-(Acetyloxy)-3beta-[[4-O-[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]-6-deoxy-3-O-methyl-beta-D-glucop](/img/structure/B159457.png)
